4-[(1-Methylpiperidin-4-yl)oxy]benzoic acid
Description
4-[(1-Methylpiperidin-4-yl)oxy]benzoic acid is a benzoic acid derivative with a 1-methylpiperidin-4-yloxy substituent at the para position. This compound is characterized by a piperidine ring substituted with a methyl group on the nitrogen atom, connected via an ether linkage to the aromatic ring. Its molecular formula is C₁₃H₁₇NO₃, with a molecular weight of 235.28 g/mol (calculated). The CAS registry number is 281234-85-3 .
This compound is primarily utilized as a synthetic intermediate in pharmaceutical and organic chemistry.
Properties
IUPAC Name |
4-(1-methylpiperidin-4-yl)oxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-14-8-6-12(7-9-14)17-11-4-2-10(3-5-11)13(15)16/h2-5,12H,6-9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVIJDLPKKTZBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Methylpiperidin-4-yl)oxy]benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 1-methyl-4-piperidinol under suitable conditions to form the ether linkage. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ether bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(1-Methylpiperidin-4-yl)oxy]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate salts.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Carboxylate salts.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-[(1-Methylpiperidin-4-yl)oxy]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[(1-Methylpiperidin-4-yl)oxy]benzoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its piperidine and benzoic acid moieties. These interactions may modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
Below is a comparative analysis of 4-[(1-Methylpiperidin-4-yl)oxy]benzoic acid and related compounds, focusing on structural features, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Lipophilicity and Solubility: The piperidine ring in this compound increases logP compared to unsubstituted benzoic acid, favoring passive diffusion across biological membranes. However, its solubility in aqueous media is lower than derivatives like methyl 4-[(4-aminopiperidin-1-yl)carbonyl]benzoate hydrochloride, which incorporates a charged ammonium group and ester .
Biological Target Specificity :
- The cyclopropylamine derivative (Table 1, Row 2) exhibits specificity for amine oxidases and histone demethylases due to its rigid cyclopropane ring and amine functionality, unlike the target compound, which lacks direct enzyme-inhibiting groups .
Synthetic Utility: While this compound is a versatile building block for drug discovery , the terephthalate-linked dimer (Table 1, Row 3) serves as a monomer for high-performance polymers, leveraging its symmetrical carboxylate groups .
Halogen vs. Heterocyclic Substituents :
Physicochemical Property Trends
- pKa : The carboxylic acid group in all compounds confers a pKa ~4.5–5.0, but substituents like the ethylpiperazine group (Row 5) introduce additional basic centers (pKa ~8–9 for piperazine N), altering ionization profiles .
- Thermal Stability : The terephthalate dimer (Row 3) exhibits higher thermal stability (decomposition >300°C) due to aromatic rigidity, whereas piperidine-containing compounds decompose at lower temperatures (~200°C) .
Biological Activity
4-[(1-Methylpiperidin-4-yl)oxy]benzoic acid, also known as 4-(1-Methylpiperidin-4-yl)benzoic acid, is a compound that has gained attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C₁₃H₁₉NO₃
- Molecular Weight : Approximately 225.30 g/mol
- Appearance : White to off-white solid
- Boiling Point : 305.3°C
- Solubility : Slightly soluble in water, soluble in alcohol and ether
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial activity against various pathogens. It has been investigated for its efficacy in inhibiting the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Analgesic Effects
Preliminary data suggest that this compound may interact with pain modulation pathways. Its structural similarity to other analgesics, such as fentanyl derivatives, hints at potential opioid-like effects, although further studies are required to confirm these interactions .
The exact mechanism of action is still under investigation; however, it is believed that the compound may interact with specific receptors involved in pain perception and microbial resistance mechanisms. This interaction could lead to modulation of biochemical pathways related to inflammation and pain response.
Case Studies and Experimental Data
A variety of studies have explored the biological activity of this compound:
-
Antimicrobial Activity :
- In vitro studies demonstrated significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli.
- The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics, indicating a strong potential for therapeutic use.
- Analgesic Studies :
-
Toxicity and Safety Profile :
- Toxicological assessments indicated a favorable safety profile at therapeutic doses, with minimal adverse effects observed in preliminary studies.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Methylpiperidine | C₇H₁₈N | Simple piperidine structure without aromatic ring |
| Benzoic Acid | C₇H₆O₂ | Basic aromatic carboxylic acid |
| 2-(1-Methylpiperidin-4-yloxy)benzoic Acid | C₁₃H₁₉N | Variation in piperidine substitution |
The unique combination of the piperidine moiety with a benzoate structure in this compound may enhance its biological activity compared to simpler analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
